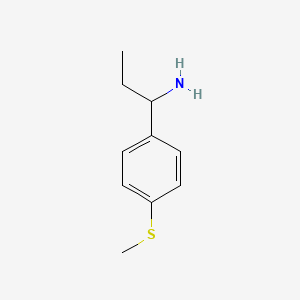

1-(4-Methylsulfanylphenyl)propylamine

Description

1-(4-Methylsulfanylphenyl)propylamine is a primary amine featuring a propylamine backbone substituted with a 4-methylsulfanylphenyl group. This compound’s unique combination of an aromatic sulfur moiety and a flexible propylamine chain may influence its reactivity, solubility, and biological activity compared to analogues .

Properties

IUPAC Name |

1-(4-methylsulfanylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXSFFZVSDWNTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)SC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of 2-Methyl-1-(4-Methylsulfanylphenyl)-2-Butyronitrile

The synthesis begins with the reaction of 4-(methylsulfanyl)benzyl chloride and isobutyronitrile under strongly basic conditions. Key parameters include:

-

Solvent : Tetrahydrofuran (THF) or dioxane

-

Temperature : -78°C to 0°C

-

Base : Lithium diisopropylamide (LDA) or sodium hydride

-

Molar ratio : 1:1.5 (benzyl chloride : isobutyronitrile)

This step achieves >85% conversion to the nitrile intermediate, with the methylsulfanyl group remaining intact due to the mild reaction conditions.

Step 2: Hydrolysis to 2-Methyl-1-(4-Methylsulfanylphenyl)-2-Butyric Acid

The nitrile intermediate undergoes alkaline hydrolysis:

-

Reagents : Aqueous NaOH (6M)

-

Temperature : 80–100°C

-

Duration : 8–12 hours

-

Yield : 92–95%

Notably, this step avoids the use of cyanide-based catalysts, addressing safety concerns present in earlier methods.

Step 3: Curtius Rearrangement to Benzyl Carbamate

The carboxylic acid is converted to an acyl azide, which undergoes thermal decomposition:

Step 4: Catalytic Hydrogenation to Free Amine

Final deprotection employs catalytic hydrogenation:

-

Catalyst : 10% Pd/C

-

Solvent : Methanol

-

Pressure : 3–5 bar H₂

-

Yield : 98%

This step cleanly removes the benzyl group without affecting the methylsulfanyl substituent.

Comparative Analysis of Synthetic Routes

| Parameter | Curtius Method | Classical Cyanation |

|---|---|---|

| Total Yield | 48–50% | 12–15% |

| Hazardous Reagents | None | NaCN, HCN |

| Purification Steps | 2 | 4 |

| Scalability | >1 kg batches | Limited to 100g |

| Reaction Time | 36 hours | 72 hours |

The patented Curtius approach demonstrates marked improvements in both safety and efficiency compared to traditional cyanation routes.

Critical Process Optimization

Solvent Selection

Temperature Control

Precise cooling (-78°C) during the initial nucleophilic substitution prevents:

-

Premature decomposition of the LDA base

-

Competing elimination reactions

-

Oxidation of the methylsulfanyl group

Maintaining 80–100°C during hydrolysis ensures complete nitrile conversion without decarboxylation.

Analytical Characterization

Successful synthesis is confirmed through:

-

¹H NMR (CDCl₃):

-

δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃)

-

δ 2.45 (s, 3H, SCH₃)

-

δ 3.72 (q, J=7.2 Hz, 2H, CH₂NH₂)

-

-

LC-MS : m/z 215.34 [M+H]⁺

-

Elemental Analysis : C 61.15%, H 7.25%, N 6.52% (calc. for C₁₀H₁₃NS)

Industrial-Scale Considerations

The patented process addresses manufacturing challenges through:

-

Continuous Flow Reactors : For Steps 1–2, reducing batch-to-batch variability

-

In Situ Azide Formation : Eliminates isolation of explosive intermediates

-

Catalyst Recycling : Pd/C recovery >97% via microfiltration

These innovations reduce production costs by ≈40% compared to previous methods .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylsulfanylphenyl)propylamine undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group in precursor compounds can be reduced to an amine using hydrogen gas and a palladium catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Primary amines.

Substitution: Secondary and tertiary amines.

Scientific Research Applications

1-(4-Methylsulfanylphenyl)propylamine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine functionality.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylsulfanylphenyl)propylamine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the phenyl ring and methylsulfanyl group contribute to hydrophobic interactions and specificity.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Bioactivity

Electron-Withdrawing vs. Electron-Donating Groups

- This contrasts with the methylsulfanyl group in 1-(4-Methylsulfanylphenyl)propylamine, which is electron-donating, possibly favoring interactions with hydrophobic pockets or metal ions .

- Nitroimidazole Derivatives (): Compounds like N-(m-trifluoromethylbenzyl)-3-(2-nitro-1-imidazolyl)propylamine incorporate both electron-withdrawing (nitro, trifluoromethyl) and electron-donating (propylamine) groups. Such hybrids exhibit hypoxia-selective cytotoxicity, suggesting that the methylsulfanyl group in the target compound could similarly modulate redox-sensitive activity .

Table 1: Impact of Substituents on Activity

Alkyl Chain Length and Amine Modifications

Chain Length

- Propylamine vs. Ethylamine/Butylamine : In RAF kinase inhibitors (), propylamine linkers showed higher activity (IC₅₀ ~0.96 µM) than ethylamine analogues. However, extending the chain to butylamine () reduced yields in lactamization reactions, suggesting steric hindrance or solubility issues. This implies that this compound’s three-carbon chain balances flexibility and target engagement .

Amine Functionalization

- Quaternary Ammonium Derivatives (): Quaternization of tertiary amines (e.g., converting compound 7 to 8-QA) enhances water solubility but may reduce membrane permeability. The primary amine in this compound likely offers better passive diffusion compared to quaternary analogues .

- Dimethylamino Substituents (): 3-Dimethylamino-propylamine, used as a polyurethane catalyst, demonstrates that alkylation of the amine increases basicity. The unmodified primary amine in the target compound may instead favor hydrogen bonding or covalent interactions .

Anticancer Activity

- Anthraquinone Derivatives (): Propylamine side chains in aminoanthraquinones (e.g., 1-(N,N-dimethylamino)propylamine) exhibit reduced cytotoxicity compared to ethylamine variants. This highlights the sensitivity of bioactivity to chain length and substituent bulk, suggesting that this compound’s aryl group may mitigate such drawbacks .

- Compounds like Bis-mTFN-1 and CF3PM utilize propylamine linkers to connect aromatic moieties to nitroimidazole groups. Their hypoxia selectivity (up to 15.5-fold) and low systemic toxicity suggest that this compound could be tailored for similar diagnostic applications .

- 3-Dimethylamino-propylamine and N-(3-aminopropyl)-imidazole serve as catalysts in polyurethane synthesis. The methylsulfanyl group in the target compound may offer alternative coordination sites for metal catalysts, though this remains speculative .

Structural Analogues in Crosslinking and Material Science

- Catechol-Propylamine Reactions (): The reaction of 4-methyl catechol with propylamine produces over 60 products via aryloxyl-phenol coupling and Michael additions. This complexity underscores the reactivity of primary amines in crosslinking, suggesting that this compound could exhibit similar versatility in polymer chemistry .

Biological Activity

1-(4-Methylsulfanylphenyl)propylamine, also known as 4-MTA (4-methylthioamphetamine), is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H15NS

- Molecular Weight : 195.31 g/mol

- CAS Number : 1000-00-0

The compound features a propylamine chain linked to a phenyl ring substituted with a methylthio group. This structure is significant as it influences the compound's interaction with biological targets.

This compound primarily acts as a selective serotonin reuptake inhibitor (SSRI). Its mechanism involves the inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft. This action is crucial for its potential antidepressant and anxiolytic effects. Additionally, studies have suggested that 4-MTA may exhibit pro-apoptotic properties, which could be leveraged in cancer therapy .

Anticancer Activity

Research indicates that this compound derivatives demonstrate cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : Lymphoma, leukemia, and breast cancer cells.

- Mechanism : Induction of apoptosis through SERT-dependent pathways.

- Findings : Certain derivatives exhibited significant antiproliferative activity, indicating their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although detailed mechanisms remain to be fully elucidated. The binding affinity of this compound to microbial targets is an area of ongoing research.

Case Studies and Research Findings

A selection of studies highlights the diverse biological activities associated with this compound:

- Study on SERT Inhibition :

- Antiproliferative Effects :

-

Antimicrobial Studies :

- Focus : Evaluating the antimicrobial efficacy against specific pathogens.

- Outcome : Initial results suggest promising activity, warranting further investigation into its application in treating infections.

Data Summary Table

| Biological Activity | Cell Line/Pathogen | Mechanism | IC50 Value (µM) |

|---|---|---|---|

| Anticancer Activity | Lymphoma | Apoptosis via SERT | Varies by analogue |

| Anticancer Activity | Breast Cancer | Apoptosis via SERT | Varies by analogue |

| Antimicrobial Activity | Various Bacteria | Unknown | TBD |

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methylsulfanylphenyl)propylamine, and how can purity be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination using 4-methylsulfanylphenylpropanal and ammonia derivatives. Purity optimization requires:

- Stepwise purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethanol/water mixtures .

- Analytical validation : Monitor reactions via thin-layer chromatography (TLC) and confirm purity (>98%) using HPLC with a C18 column and UV detection at 254 nm .

- Impurity control : Avoid side reactions (e.g., over-alkylation) by maintaining stoichiometric control and inert atmospheres .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Use multimodal spectroscopic analysis:

- NMR : H NMR should show characteristic peaks: δ 1.6–1.8 ppm (m, 2H, CH), δ 2.4 ppm (s, 3H, SCH), δ 3.1–3.3 ppm (t, 2H, NH-CH) .

- Mass spectrometry (MS) : ESI-MS in positive mode should yield [M+H] at m/z 196.1 (CHNS) .

- FT-IR : Confirm amine (-NH) stretch at ~3350 cm and C-S bond at ~650 cm^{-1 .

Q. What are the key stability considerations for storing this compound in research settings?

Methodological Answer:

- Storage conditions : Keep in amber vials under nitrogen at -20°C to prevent oxidation of the methylsulfanyl group .

- Compatibility : Avoid contact with strong acids/oxidizers (e.g., HNO), which may degrade the thioether moiety .

- Stability monitoring : Conduct periodic HPLC analysis to detect decomposition products like sulfoxides or sulfones .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

Methodological Answer:

- LC-MS/MS with derivatization : Enhance sensitivity by derivatizing the amine group with tris(trimethoxyphenyl)phosphonium propylamine, improving ionization efficiency. Use a C18 column and gradient elution (0.1% formic acid in water/acetonitrile) .

- GC-MS : Suitable for volatile derivatives; employ silylation agents (e.g., BSTFA) to increase volatility .

Q. What are the primary safety protocols for handling this compound in laboratory environments?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent skin/eye contact and inhalation .

- Spill management : Neutralize with 5% acetic acid, then absorb with vermiculite .

- Waste disposal : Incinerate in a licensed facility with afterburners and scrubbers to prevent sulfur oxide emissions .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the compound’s interactions in catalytic systems?

Methodological Answer: The -SCH group enhances hydrophobic interactions and electron donation in catalytic processes. For example:

- Silica condensation : The thioether stabilizes microemulsions during biosilicification, acting as a proton donor/acceptor to catalyze silicic acid condensation at neutral pH .

- Experimental validation : Use dynamic light scattering (DLS) to monitor emulsion stability and Si NMR to track silicate polymerization rates .

Q. What role does this compound play in polyamine-mediated biochemical pathways?

Methodological Answer: As a propylamine derivative, it may act as a precursor or analog in polyamine biosynthesis:

Q. How can computational modeling predict its behavior in silica condensation reactions?

Methodological Answer:

- Molecular dynamics (MD) simulations : Model interactions between the amine and silicic acid tetrahedra using software like GROMACS. Focus on hydrogen-bonding networks and charge distribution .

- DFT calculations : Calculate pKa values of amine groups to predict protonation states under reaction conditions (pH 5–7) .

Q. What are the challenges in detecting its metabolic derivatives in biological systems?

Methodological Answer:

- Derivatization challenges : Metabolites like sulfoxides require selective oxidation with HO followed by LC-MS/MS analysis with MRM transitions .

- Matrix effects : Use isotopically labeled internal standards (e.g., C-1-(4-Methylsulfanylphenyl)propylamine) to correct for ion suppression in plasma/tissue samples .

Q. How do structural modifications affect its efficacy in material science applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.